Zirconium cation (4+)
CAS No.: 15543-40-5
Cat. No.: VC14549722
Molecular Formula: Zr+4
Molecular Weight: 91.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15543-40-5 |
---|---|
Molecular Formula | Zr+4 |
Molecular Weight | 91.22 g/mol |
IUPAC Name | zirconium(4+) |
Standard InChI | InChI=1S/Zr/q+4 |
Standard InChI Key | GBNDTYKAOXLLID-UHFFFAOYSA-N |
Canonical SMILES | [Zr+4] |
Melting Point | 1857 °C |
Introduction
Fundamental Characteristics of Zirconium (IV) Cation
Electronic Configuration and Oxidation State
Zirconium (IV) cation originates from the loss of four valence electrons from elemental zirconium (atomic number 40), resulting in the electron configuration [Kr] 4d⁰ 5s⁰. This d⁰ configuration renders Zr⁴⁺ colorless in compounds and diamagnetic due to the absence of unpaired electrons. The high charge-to-size ratio (Pauling electronegativity: 1.33) facilitates strong electrostatic interactions with anionic ligands, particularly oxygen donors.
Ionic Radii and Coordination Geometry
The ionic radius of Zr⁴⁺ varies significantly with coordination number, as demonstrated by crystallographic data :
Coordination Number | Ionic Radius (Å) |
---|---|
4 | 0.59 |
6 | 0.72 |
8 | 0.84 |
9 | 0.89 |
Eight-coordinate geometries dominate in most Zr⁴⁺ compounds, as seen in the zircon structure where each cation coordinates with eight oxygen atoms from adjacent SiO₄⁴⁻ tetrahedra . This high coordination number arises from the cation's large size and ability to accommodate multiple ligand interactions.
Structural Chemistry and Bonding Behavior
Inorganic Complexes
In zircon (ZrSiO₄), Zr⁴⁺ occupies eight-coordinate sites within a distorted cubic configuration, bonding to oxygen atoms at an average distance of 2.15 Å . The strong Zr-O bonds (bond dissociation energy ≈ 776 kJ/mol) contribute to the mineral's exceptional hardness (7.5 Mohs) and chemical inertness.
Organometallic Complexes
While Zr⁴⁺ predominantly forms inorganic complexes, recent work has explored its coordination with organic ligands. The chelator 4HMS (tetrahydroxamate macrocyclic Schiff base) demonstrates superior Zr⁴⁺ binding compared to traditional desferrioxamine (DFO), achieving eight-coordinate complexes through four hydroxamate groups . Molecular dynamics simulations reveal that 4HMS maintains an average Zr-O bond distance of 2.2 Å with minimal structural fluctuation, compared to DFO's variable 2.2–3.0 Å distances .
Synthesis and Natural Occurrence
Geological Formation
Zr⁴⁺ primarily occurs in nature as zircon (ZrSiO₄), which crystallizes in tetragonal system (space group I4₁/amd) from silica-rich magmas. The mineral's durability allows survival through sedimentary cycles, making zircon sands a major industrial source of Zr⁴⁺ .
Industrial Production
Two primary methods dominate Zr⁴⁺ compound synthesis:
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Carbothermal Reduction: ZrO₂ + 2C + SiO₂ → ZrSiO₄ + 2CO (1800–2000°C)
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Aqueous Precipitation: ZrCl₄ + Na₂SiO₃ → ZrSiO₄↓ + 4NaCl
The arc furnace method produces phase-pure ZrSiO₄ with <0.1% impurities, while aqueous routes yield amorphous precursors requiring subsequent calcination .
Technological Applications
Nuclear Medicine
Zr⁴⁺'s radiochemical properties enable use in positron emission tomography (PET) imaging. The isotope ⁸⁹Zr (t₁/₂ = 78.4 h) forms stable complexes with monoclonal antibodies via chelators like DFO and 4HMS . Comparative studies show 4HMS-Zr⁴⁺ complexes exhibit 40% greater in vivo stability than DFO analogs, attributed to optimal eight-coordinate geometry .
Advanced Ceramics
Zr⁴⁺-containing ceramics (e.g., ZrO₂, ZrSiO₄) demonstrate exceptional thermal stability (melting point: 2550°C for ZrSiO₄ ), finding use in refractory linings and thermal barrier coatings.
Analytical Characterization
Spectroscopic Techniques
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X-ray Absorption Spectroscopy: Zr K-edge EXAFS reveals coordination numbers of 8 (±0.5) in oxide glasses
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NMR Spectroscopy: ⁹¹Zr NMR chemical shifts range from -200 to +500 ppm, sensitive to local symmetry
Thermodynamic Stability
Formation constants (log β) for Zr⁴⁺ complexes:
Ligand | log β (25°C) |
---|---|
F⁻ | 29.4 |
SO₄²⁻ | 12.8 |
DFO | 18.3 |
4HMS | 26.7 |
The higher stability of 4HMS complexes correlates with improved in vivo performance in radiopharmaceutical applications .
Future Research Directions
Recent molecular dynamics simulations suggest unexplored opportunities in designing Zr⁴⁺-specific chelators with tunable coordination geometries. The development of nine-coordinate Zr⁴⁺ complexes remains a synthetic challenge, with potential applications in catalytic systems. Advances in quantum mechanical modeling promise improved prediction of Zr⁴⁺ ligand-binding thermodynamics, accelerating discovery of novel coordination compounds.
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